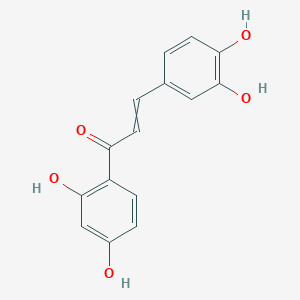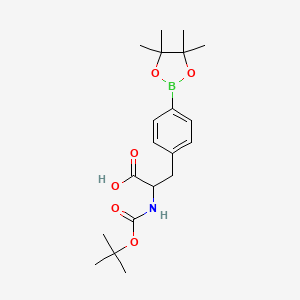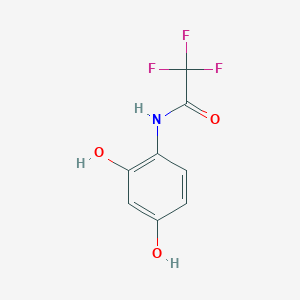![molecular formula C12H18O4 B8800835 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid CAS No. 22099-78-1](/img/structure/B8800835.png)
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid
Overview
Description
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is a complex organic compound characterized by a cyclopentene ring with a hydroxyl group and a ketone group, attached to a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the cyclopentene ring, followed by functionalization to introduce the hydroxyl and ketone groups. The final step involves the attachment of the heptanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or additional ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cellular signaling, and affect gene expression.
Comparison with Similar Compounds
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.
Heptanoic acid derivatives: Compounds with similar heptanoic acid chains but different ring structures.
Uniqueness: 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is unique due to the specific combination of a cyclopentene ring with both hydroxyl and ketone groups, attached to a heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
22099-78-1 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16) |
InChI Key |
IXOFUWJRSYPKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
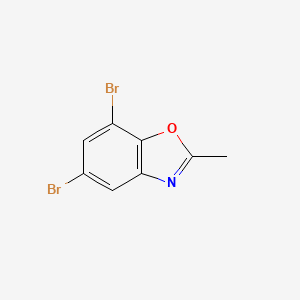
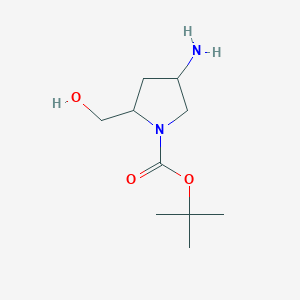
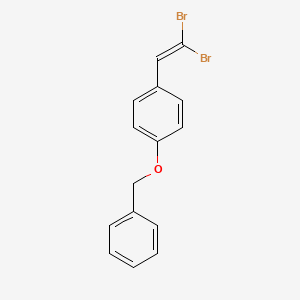
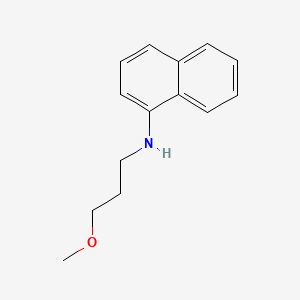
![(S)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B8800790.png)
![(2-Methylbenzo[d]thiazol-7-yl)methanol](/img/structure/B8800795.png)
![5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-amine](/img/structure/B8800806.png)
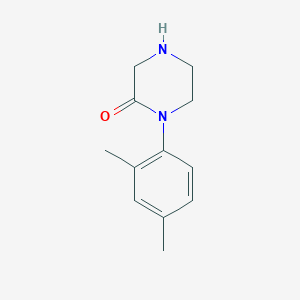
![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8800813.png)


